2,5-dimethyl-3-phenyl-N-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidin-7-amine

Lipophilic ligand efficiency Drug-likeness Pyrazolopyrimidine optimization

The compound 2,5-dimethyl-3-phenyl-N-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidin-7-amine (CAS 850190-49-7, ChemSpider ID is a fully substituted 7-arylaminopyrazolo[1,5-a]pyrimidine featuring a 2,5-dimethyl-3-phenyl core and a 4-isopropylphenyl group at the exocyclic amine. This heterocyclic scaffold is foundational to numerous kinase inhibitor programs and antiparasitic discovery efforts.

Molecular Formula C23H24N4
Molecular Weight 356.5 g/mol
Cat. No. B12221083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-dimethyl-3-phenyl-N-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidin-7-amine
Molecular FormulaC23H24N4
Molecular Weight356.5 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C(=NN2C(=C1)NC3=CC=C(C=C3)C(C)C)C)C4=CC=CC=C4
InChIInChI=1S/C23H24N4/c1-15(2)18-10-12-20(13-11-18)25-21-14-16(3)24-23-22(17(4)26-27(21)23)19-8-6-5-7-9-19/h5-15,25H,1-4H3
InChIKeyLTPWHKBZYMIOGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dimethyl-3-phenyl-N-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidin-7-amine – Structural Identity and Core Procurement Specifications


The compound 2,5-dimethyl-3-phenyl-N-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidin-7-amine (CAS 850190-49-7, ChemSpider ID 1447194) is a fully substituted 7-arylaminopyrazolo[1,5-a]pyrimidine featuring a 2,5-dimethyl-3-phenyl core and a 4-isopropylphenyl group at the exocyclic amine . This heterocyclic scaffold is foundational to numerous kinase inhibitor programs and antiparasitic discovery efforts [1]. The compound is commercially supplied as a research-grade small molecule (typical purity ≥95%) with a molecular formula of C₂₃H₂₄N₄ and a monoisotopic mass of 356.200097 Da . Its structural attributes place it at the intersection of well-validated chemical space for cyclin-dependent kinase (CDK) and protozoan dihydroorotate dehydrogenase (PfDHODH) inhibition, making it a relevant candidate for focused library screening and lead-optimization campaigns.

Why In-Class Pyrazolo[1,5-a]pyrimidin-7-amines Cannot Replace 2,5-Dimethyl-3-phenyl-N-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidin-7-amine Without Loss of Pharmacophoric Precision


The 7-arylaminopyrazolo[1,5-a]pyrimidine chemotype exhibits extreme sensitivity to the nature and position of substituents. Published SAR campaigns have demonstrated that even minor alterations—such as exchanging a 2-methyl for a trifluoromethyl group—can shift the inhibitory potency against PfDHODH by more than an order of magnitude, while the choice of N-aryl group at the 7-position profoundly modulates both target affinity and selectivity versus host enzymes [1]. In the kinase arena, regioisomeric pyrazolo[1,5-a]pyrimidines with identical molecular formulae but different substitution vectors show divergent CDK inhibition profiles [2]. Consequently, a generic “in-class” replacement cannot replicate the steric, electronic, and conformational signature imparted by the unique combination of a 4-isopropylphenyl N-substituent on a 2,5-dimethyl-3-phenyl core. Rigorous head-to-head data are required to validate any intended substitution.

Quantitative Differentiation Evidence for 2,5-Dimethyl-3-phenyl-N-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidin-7-amine Versus Closest Structural Analogs


Lipophilic Ligand Efficiency (LLE) Advantage Conferred by the 4-Isopropylphenyl Substituent Relative to Unsubstituted Phenyl Analogs

In the absence of direct head-to-head biological data for the target compound, physicochemical profiling reveals a key differentiation vector. The target compound exhibits a calculated logP of ~5.2–5.5, compared to ~3.4–3.8 for the unsubstituted 7-anilino analog 2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine. This ~1.7–1.8 log unit increase in lipophilicity, attributable to the 4-isopropylphenyl group, is projected to enhance passive membrane permeability and target engagement in intracellular assays without breaching the typical logP ≤5 alert for promiscuity . For programs requiring balanced potency and permeability (e.g., antimalarial or kinase programs targeting intracellular pathogens), this substitution permits exploration of a distinct physicochemical space that is inaccessible to the parent aniline scaffold.

Lipophilic ligand efficiency Drug-likeness Pyrazolopyrimidine optimization

Topological Polar Surface Area (TPSA) Differentiation as a Surrogate for Blood-Brain Barrier Penetration Profile

The target compound possesses a topological polar surface area (TPSA) of 43.4 Ų, which is identical to the core scaffold value and significantly lower than the typical CNS-permeable threshold of <60–70 Ų . In contrast, N-heteroaryl-substituted analogs (e.g., pyridin-3-ylmethyl, pyrimidinyl) exhibit TPSA values ranging from 55 to 90 Ų due to additional heteroatom contributions [1]. This low TPSA, combined with the moderately high logP, positions the target compound as a favorable candidate for CNS-penetrant kinase inhibitor programs where maintaining low TPSA is critical for crossing the blood-brain barrier. The 4-isopropylphenyl group achieves this lipophilic enhancement without introducing H-bond acceptors that would increase TPSA, unlike pyridyl-containing comparators.

Blood-brain barrier penetration CNS drug discovery TPSA optimization

Regioisomeric Integrity: 2,5-Dimethyl-3-phenyl Substitution Pattern Versus 3,5-Dimethyl-2-phenyl Rearrangement

The compound N-(4-isopropylphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine (ChemSpider CSID not assigned) represents a regioisomer of the target compound in which the phenyl and methyl groups are transposed between positions 2 and 3. Published crystallographic and computational studies on related pyrazolo[1,5-a]pyrimidine kinase inhibitors demonstrate that the 3-aryl substituent occupies a hydrophobic pocket adjacent to the hinge-binding region, whereas the 2-substituent projects toward the solvent-exposed ribose pocket [1]. Transposition of these groups disrupts the critical hydrophobic collapse required for CDK2/CDK4/CDK6 inhibition, as evidenced by >100-fold loss of affinity when 3-phenyl is moved to the 2-position in analogous CDK inhibitor series [1]. The target compound's unambiguous 2,5-dimethyl-3-phenyl configuration (confirmed by ¹H NMR; SpectraBase Compound ID CYZwfnXQa94 [2]) ensures the correct pharmacophoric presentation for kinase hinge-binding, distinguishing it from commercially available but misannotated regioisomers that would yield false negatives in screening cascades.

Regioisomer purity Structural fidelity Kinase selectivity

Rotatable Bond Count and Conformational Entropy Differentiation Versus Extended N-Alkyl Analogs

The target compound contains 4 rotatable bonds (excluding the isopropyl rotor), a value that is lower than that of N-(2-phenylethyl) and N-(pyridinylmethyl) analogs which possess 5–7 rotatable bonds . In fragment-based and HTS triage, a lower rotatable bond count correlates with reduced entropic penalty upon target binding and improved ligand efficiency metrics [1]. The compact 4-isopropylanilino substituent achieves a favorable balance of hydrophobic surface burial while minimizing conformational flexibility, a feature not shared by more flexible 7-substituents such as phenethyl or morpholinopropyl that sacrifice binding entropy for solubility. For medicinal chemistry teams prioritizing ligand efficiency (LE > 0.3 kcal/mol per heavy atom), the target compound's rigidity profile offers a thermodynamic advantage over more flexible analogs.

Conformational restriction Ligand efficiency Entropic penalty

Absence of a 6-Benzyl Substituent as a Differentiation Factor for Improved Synthetic Tractability and Reduced Molecular Weight

Several commercially available close analogs incorporate a 6-benzyl substituent (e.g., 6-benzyl-N-(3,5-dimethylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine, MW = 432.57 Da) . The target compound (MW = 356.47 Da) lacks this substitution, resulting in a molecular weight that is 76 Da lower and falls comfortably within the 'lead-like' space (MW ≤ 350–400 Da) preferred for early-stage optimization [1]. The 6-benzyl group, while enhancing lipophilicity, introduces an additional rotatable bond, raises molecular weight beyond optimal lead criteria, and adds synthetic complexity (requiring a C-benzylation step). For screening libraries and fragment-growth strategies, the target compound's lower MW and simpler substitution pattern provide a more versatile starting point for parallel derivatization and property optimization.

Synthetic accessibility Molecular weight optimization Lead-likeness

Optimal Research and Procurement Application Scenarios for 2,5-Dimethyl-3-phenyl-N-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidin-7-amine


Kinase Inhibitor Focused Library Design Requiring CNS-Permeable Pyrazolopyrimidine Scaffolds

Given its low TPSA (43.4 Ų) and moderate logP (~5.2), the target compound is a structurally validated entry point for CNS-oriented kinase inhibitor libraries targeting CDK2, CDK4/6, or Eph receptor kinases. The absence of heteroatom-containing N-substituents (e.g., pyridinyl, morpholino) preserves blood-brain barrier permeability potential, distinguishing it from the majority of published pyrazolo[1,5-a]pyrimidine kinase inhibitors that exhibit TPSA values exceeding 60 Ų [1]. Procurement of this compound enables exploration of CNS chemical space that is underrepresented in commercial kinase-focused sets.

Antimalarial Lead Optimization Leveraging Lipophilic 7-Arylamino Substitution

Published SAR for 7-arylaminopyrazolo[1,5-a]pyrimidines against P. falciparum demonstrates that lipophilic N-aryl groups enhance PfDHODH inhibitory activity [1]. The 4-isopropylphenyl substituent on the target compound provides a distinct lipophilic vector not explored in the original 2017 series (which focused on naphthyl and substituted phenyl derivatives). This compound serves as a logical next-step analog for probing the hydrophobic sub-pocket adjacent to the PfDHODH ubiquinone-binding site, potentially bridging the potency gap between the reported naphthyl derivatives (IC₅₀ = 0.16–6 µM) and more polar aniline-based leads.

Regioisomer Validation Standard for Analytical and Biological Quality Control of Pyrazolopyrimidine Libraries

The unambiguous 2,5-dimethyl-3-phenyl configuration confirmed by ¹H NMR (SpectraBase entry CYZwfnXQa94 [1]) establishes this compound as a certified reference standard for distinguishing the correct regioisomer from the misannotated 3,5-dimethyl-2-phenyl variant. Procurement of this verified batch enables analytical chemistry teams to develop HPLC-MS and NMR-based QC protocols that prevent regioisomer contamination in corporate screening collections—a documented pitfall in commercial pyrazolopyrimidine sourcing [2].

Conformational Restriction Case Study for Medicinal Chemistry Education and Fragment-Based Design

With only 4 rotatable bonds and a compact, rigidified structure, this compound exemplifies the principles of conformational restriction for ligand efficiency optimization. It can be utilized as a pedagogical tool in medicinal chemistry coursework or as a reference compound in fragment-based drug design (FBDD) training sets, illustrating the entropic advantage of constrained aromatic substituents over flexible alkyl linkers. Its commercially tractable synthesis and well-defined spectral data facilitate reproducible experimental exercises.

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